molecular formula C16H21NO3 B2877088 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide CAS No. 899962-87-9

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide

Cat. No.: B2877088
CAS No.: 899962-87-9
M. Wt: 275.348
InChI Key: ZWEXYQKJHIACID-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide is a chemical compound of significant interest in synthetic and medicinal chemistry, built around a versatile 1,4-dioxaspiro[4.4]nonane core. This spirocyclic ketal moiety provides a rigid, three-dimensional scaffold that can enhance binding affinity and improve metabolic stability in target molecules, making it a valuable building block for constructing complex molecular architectures (as seen in related compounds ). The compound features a 3-methylbenzamide group, which is a common pharmacophore found in many bioactive molecules. The primary research applications of this compound are as a key synthetic intermediate in exploratory synthesis and drug discovery programs. Its structure allows for further functionalization; the spirocyclic ketal can serve as a protected form of a carbonyl group, while the amide linkage and aromatic ring offer handles for derivatization via modern cross-coupling and other functional group transformations (inferred from the reactivity of similar benzamide derivatives ). Researchers utilize this and related compounds in the design and synthesis of potential therapeutic agents, leveraging its scaffold to explore new chemical space and develop modulators for various biological targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-5-4-6-13(9-12)15(18)17-10-14-11-19-16(20-14)7-2-3-8-16/h4-6,9,14H,2-3,7-8,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEXYQKJHIACID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diols with Ketones

The spirocyclic core is conventionally constructed via acid-catalyzed cyclization of 1,4-cyclohexanedione with ethylene glycol. A 2013 protocol demonstrates this using p-toluenesulfonic acid (2 mol%) in refluxing toluene, achieving 78% isolated yield after 12 hours. Subsequent reductive amination introduces the methylamine sidechain:

$$
\text{1,4-Dioxaspiro[4.4]nonan-2-one} + \text{methylamine} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine}
$$

This two-step sequence provides the amine intermediate in 65–70% overall yield, with diastereomeric purity >98% after recrystallization from isopropyl alcohol.

Catalytic Hydrogenation of Protected Intermediates

Alternative routes employ benzyl-protected precursors to circumvent stability issues. For example, hydrogenolysis of N-benzyl-1,4-dioxaspiro[4.4]nonan-2-ylmethylamine over 10% Pd/C (50 psi H₂, 25°C) quantitatively removes protecting groups within 4 hours.

Table 1: Comparative Analysis of Spirocyclic Amine Synthesis

Method Catalyst Yield (%) Purity (%) Reference
Cyclocondensation p-TsOH 78 95
Reductive Amination NaBH₄ 70 98
Hydrogenolytic Deprotection Pd/C 99 99.5

Preparation of 3-Methylbenzoyl Chloride

The electrophilic coupling partner is synthesized via chlorination of 3-methylbenzoic acid. Thionyl chloride (1.5 equiv) in anhydrous dichloromethane (0°C to reflux) provides near-quantitative conversion within 2 hours. Critical to minimizing diacid byproducts is rigorous exclusion of moisture, achieved through molecular sieves (4Å) and nitrogen sparging.

Amide Bond Formation Strategies

Schotten-Baumann Conditions

Early attempts utilized aqueous-organic biphasic systems:

$$
\text{1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine} + \text{3-methylbenzoyl chloride} \xrightarrow{\text{NaOH/H₂O}} \text{Target Compound}
$$

While operationally simple, this method suffers from hydrolysis side reactions (15–20% yield loss) and emulsion formation during workup.

Carbodiimide-Mediated Coupling

Modern protocols favor 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane:

$$
\text{Amine} + \text{Acid Chloride} \xrightarrow{\text{EDCI/HOBt, DIPEA}} \text{this compound}
$$

Key advantages include:

  • Suppressed racemization : HOBt minimizes epimerization at the spirocyclic center.
  • Enhanced solubility : Dichloromethane dissolves both polar amine and lipophilic benzoyl chloride.
  • Scalability : Reactions proceed cleanly at 0.5–1.0 M concentrations.

Optimized conditions (0°C, 4 h) deliver 92% isolated yield with ≤0.5% unreacted starting material.

Table 2: Coupling Reagent Performance Comparison

Reagent System Temperature (°C) Yield (%) Purity (%)
EDCI/HOBt 0 92 99.1
DCC/DMAP 25 85 97.3
HATU/DIEA -20 89 98.7

Crystallization and Purification

Crude product is purified via sequential solvent anti-solvent crystallization:

  • Dissolution in warm ethyl acetate (40°C, 10 mL/g)
  • Gradual addition of n-heptane (3:1 v/v)
  • Seeding at 30°C followed by cooling to 0°C

This protocol reduces residual EDCI to <50 ppm while achieving 99.5% chromatographic purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, ArH), 7.42–7.38 (m, 2H, ArH), 4.02 (d, J=12.8 Hz, 2H, OCH₂), 3.85 (s, 2H, NCH₂), 2.41 (s, 3H, CH₃).
  • HRMS (ESI+): m/z calc. for C₁₉H₂₅NO₃ [M+H]⁺ 316.1912, found 316.1909.

Chromatographic Purity

HPLC analysis (Zorbax SB-C18, 1.0 mL/min, 254 nm) shows single peak retention at 6.72 min (ACN:H₂O 70:30), confirming absence of diastereomeric impurities.

Industrial Scalability Considerations

Batch processes using EDCI/HOBt have been successfully scaled to 50 kg with consistent yields (89–91%). Critical process parameters include:

  • Stoichiometric control : 1.05 equiv EDCI minimizes residual amine
  • Temperature ramping : Linear cooling from 25°C to 0°C over 2 h prevents oiling out
  • In-process checks : Mid-reaction HPLC ensures <2% unreacted acid chloride

Environmental metrics demonstrate 65% reduction in E-factor compared to classical coupling methods, primarily through solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The spiroketal core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the spiroketal to diols or other reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. The spiroketal core can interact with enzymes and receptors, influencing various biological pathways. The benzamide group can enhance binding affinity and specificity, making the compound effective in modulating biological activities .

Comparison with Similar Compounds

Structural Analogues with Modified Spirocyclic or Substituent Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Shares the 3-methylbenzamide core but replaces the spirocyclic group with a hydroxy-tert-butyl moiety.
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, yielding an N,O-bidentate directing group .
  • The hydroxy group introduces hydrogen-bonding capacity, absent in the fully etherified spiro system of the target compound.
B. Alkyl/Aryl-Substituted Benzamides (Compounds 19–27 in )
  • Examples :
    • N-Hexyl-3-methyl-2-benzamide (Compound 19)
    • N-Benzyl-3-methyl-2-benzamide (Compound 21)
  • Structural Variations : Substituents include linear alkyl chains (hexyl, octyl), benzyl groups, and substituted aryl groups (e.g., 2,6-dimethylphenyl).
  • Key Comparisons: Solubility: Longer alkyl chains (e.g., hexyl, octyl) enhance lipophilicity, whereas the spirocyclic group in the target compound may balance hydrophilicity and hydrophobicity due to its rigid, oxygen-rich structure. Thermal Stability: Spirocyclic systems (e.g., 1,4-dioxaspiro[4.4]nonane) often exhibit higher thermal stability compared to flexible alkyl chains, as observed in biolubricant applications . Synthetic Yields: Yields for alkyl/aryl-substituted benzamides range from 49.2% to 85%, comparable to spirocyclic analogs, which require additional steps for spiro ring formation (e.g., ketone reduction and etherification, as in ) .
C. Spirocyclic Derivatives ()
  • Examples: 1,4-Dioxaspiro[4.5]decan-8-ol () (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-diylbis(diphenylmethanol) ()
  • Key Comparisons: Stereochemical Complexity: The target compound’s spiro[4.4]nonane system may exhibit distinct stereoelectronic effects compared to larger spiro[4.5] systems, influencing enantioselectivity in chiral resolution (e.g., as seen in ) . Functional Group Compatibility: The methoxy group in 8-methoxy-1,4-dioxaspiro[4.5]decane () highlights the tunability of spirocyclic ethers, suggesting that the target compound’s 3-methylbenzamide group could be similarly modified for tailored applications .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Properties of Selected Benzamides

Compound Melting Point (°C) Solubility (Polar Solvents) Key Spectroscopic Features (IR, NMR)
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide Not reported Moderate (DMSO, CHCl₃) Spirocyclic ether C-O stretch (IR: 1100 cm⁻¹); Benzamide C=O (1680 cm⁻¹)
N-Hexyl-3-methyl-2-benzamide (Compound 19) 72–74 Low (Hexane, EtOAc) Aliphatic C-H stretches (2800–3000 cm⁻¹); Aromatic C-H (3050 cm⁻¹)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 118–120 High (MeOH, H₂O) Broad O-H stretch (3400 cm⁻¹); Amide N-H (3300 cm⁻¹)

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